molecular formula C24H28N4O3S B2402593 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863586-47-4

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide

Cat. No.: B2402593
CAS No.: 863586-47-4
M. Wt: 452.57
InChI Key: FWTMKPQTYIGYDW-UHFFFAOYSA-N
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Description

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, a pyridine ring, and a benzenesulfonamide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of α1-ARs affects the downstream signaling pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These receptors are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.

    Pyridine Derivative Formation: The piperazine intermediate is then reacted with 3-bromopyridine under basic conditions to yield 1-(2-methoxyphenyl)-4-(3-pyridyl)piperazine.

    Sulfonamide Formation: The final step involves the reaction of the pyridine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

    Scalability: Adapting the synthesis process for large-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, targeting similar receptors.

    Urapidil: An antihypertensive agent with a similar mechanism of action.

Uniqueness

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is unique due to its specific structural features that allow for selective interaction with multiple biological targets. This selectivity enhances its potential therapeutic applications and distinguishes it from other compounds with similar mechanisms of action.

Biological Activity

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide, a compound characterized by its complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and presenting data in a structured format.

Compound Overview

The compound's molecular formula is C26H28N4O4C_{26}H_{28}N_{4}O_{4}, with a molecular weight of 460.53 g/mol. The structural features include a piperazine ring, a pyridine moiety, and a methoxyphenyl group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC26H28N4O4
Molecular Weight460.53 g/mol
LogP2.7062
Polar Surface Area64.864 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown inhibitory effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. Specifically, studies have reported that certain derivatives can induce apoptosis in these cells by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly targeting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that related sulfonamide derivatives inhibit COX-2 with IC50 values in the sub-micromolar range (0.05 to 0.14 mM), while showing weaker inhibition of COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
  • Receptor Modulation : It has been suggested that the compound could act on neuroreceptors involved in pain and inflammation pathways, potentially offering analgesic effects .

Case Studies

  • Study on Anticancer Effects : A study explored the cytotoxic effects of similar compounds on various tumor cell lines. Results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms.
  • Anti-inflammatory Evaluation : Another research focused on the selectivity of benzenesulfonamide derivatives towards COX enzymes, revealing promising candidates for selective anti-inflammatory therapy with minimized side effects.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-31-24-12-6-5-11-22(24)27-14-16-28(17-15-27)23(20-8-7-13-25-18-20)19-26-32(29,30)21-9-3-2-4-10-21/h2-13,18,23,26H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTMKPQTYIGYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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